[6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate
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Overview
Description
Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide, 5-((5-((3-((acetyloxy)methyl)-3,6-dihydro-7-hydroxy-4-methylbenzo(1,2-b:4,3-b’)dipyrrol-1(2H)-yl)carbonyl)-3,6-dihydro-8-hydroxy-7-methoxybenzo(1,2-b:4,3-b’)dipyrrol-1(2H)-yl)carbonyl)-3,6-dihydro-8-hydroxy-7-methoxy- is a complex organic compound belonging to the class of benzo[1,2-b:4,3-b’]dipyrroles. This compound is characterized by its intricate structure, which includes multiple hydroxy, methoxy, and acetyloxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of benzo[1,2-b:4,3-b’]dipyrrole derivatives, followed by the introduction of functional groups such as hydroxy, methoxy, and acetyloxy groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride, methanol, and hydrochloric acid. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzo[1,2-b:4,3-b’]dipyrrole-1-methanol
- Benzo[1,2-b:4,3-b’]dipyrrole-1,6(3H)-dicarboxylic acid
- Benzo[1,2-b:4,3-b’]dipyrrole, 3,6-diacetyl-1,2,3,6-tetrahydro-4,5-dimethoxy
Uniqueness
Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98328-00-8 |
---|---|
Molecular Formula |
C39H37N7O10 |
Molecular Weight |
763.8 g/mol |
IUPAC Name |
[6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate |
InChI |
InChI=1S/C39H37N7O10/c1-15-12-41-30-25(48)11-24-27(26(15)30)17(14-56-16(2)47)13-46(24)38(52)23-10-20-18-5-7-44(31(18)33(49)35(54-3)28(20)43-23)37(51)22-9-21-19-6-8-45(39(40)53)32(19)34(50)36(55-4)29(21)42-22/h9-12,17,41-43,48-50H,5-8,13-14H2,1-4H3,(H2,40,53) |
InChI Key |
HCRIJRGBRGYYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C6CCN(C6=C(C(=C5N4)OC)O)C(=O)C7=CC8=C9CCN(C9=C(C(=C8N7)OC)O)C(=O)N)COC(=O)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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